(S)-2-Amino-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one
Description
This compound (IUPAC name: (2S)-2-Amino-1-{4-[isopropyl(methyl)amino]-1-piperidinyl}-3-methyl-1-butanone) is a chiral tertiary amine featuring a piperidine ring substituted with an isopropyl-methyl-amino-methyl group at the 4-position.
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3O/c1-11(2)14(16)15(19)18-8-6-13(7-9-18)10-17(5)12(3)4/h11-14H,6-10,16H2,1-5H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHSRAZZEHZTDL-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)CN(C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(CC1)CN(C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one, commonly referred to as AM91804, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H31N3O
- Molecular Weight : 241.37 g/mol
- CAS Number : 1292746-49-6
The compound exhibits its biological effects primarily through modulation of neurotransmitter systems, particularly those involving glutamate and dopamine receptors. Research indicates that it acts as a positive allosteric modulator at metabotropic glutamate receptors (mGluRs), which play crucial roles in synaptic transmission and plasticity .
Key Mechanisms:
- Glutamate Receptor Modulation : Enhances glutamate-mediated calcium signaling in neuronal cultures, suggesting potential applications in neurodegenerative diseases .
- Dopaminergic Activity : The piperidine moiety is associated with dopaminergic pathways, indicating possible effects on mood and cognitive functions.
Biological Activities
The biological activities of this compound can be categorized as follows:
1. Antimicrobial Activity
Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, modifications to the piperidine structure have shown enhanced antibacterial activity against Bacillus subtilis and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics like Streptomycin .
2. Neuroprotective Effects
The compound's ability to modulate glutamate receptors suggests potential neuroprotective effects. Research indicates that it may help mitigate excitotoxicity in neuronal cells, a key factor in neurodegenerative disorders such as Alzheimer's disease .
3. Analgesic Properties
Preliminary studies have suggested that this compound may possess analgesic properties through its interaction with pain pathways mediated by glutamate and dopamine .
Case Study 1: Neuroprotective Potential
A study explored the neuroprotective effects of AM91804 in a model of excitotoxicity induced by glutamate. Results indicated that pre-treatment with the compound significantly reduced neuronal cell death and preserved mitochondrial function, highlighting its potential for treating conditions like stroke and traumatic brain injury.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of various derivatives of (S)-2-Amino compounds against clinical isolates of bacteria. The results showed that certain structural modifications led to MIC values as low as 6.25 μg/ml against Staphylococcus aureus, demonstrating enhanced potency compared to traditional antibiotics .
Data Summary Table
Scientific Research Applications
Preliminary studies indicate that (S)-2-Amino-1-{4-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one exhibits significant biological activity, particularly in relation to neurotransmitter systems. It has been investigated for its potential effects on:
- Dopamine Pathways : The compound may influence dopamine levels, which are crucial in mood regulation and reward pathways.
- Serotonin Pathways : Its interaction with serotonin receptors suggests potential applications in treating mood disorders such as anxiety and depression.
Therapeutic Implications
The compound's ability to modulate neurotransmitter activity positions it as a promising candidate for the treatment of various psychological and neurological disorders. Potential therapeutic applications include:
- Anxiety Disorders : By modulating neurotransmitter levels, it may help alleviate symptoms associated with anxiety.
- Depression : Its influence on serotonin pathways could provide benefits for individuals suffering from depression.
- Cognitive Enhancement : There is ongoing research into its effects on cognitive functions, potentially offering benefits in conditions like ADHD or cognitive decline .
Case Studies and Research Findings
Research findings indicate that this compound has been subject to various studies focusing on its pharmacodynamics and pharmacokinetics:
- Neurotransmitter Interaction Studies : These studies help elucidate the mechanisms through which the compound affects neurotransmitter systems, providing insights into its therapeutic potential.
- Behavioral Studies : Animal models have been employed to assess the efficacy of this compound in reducing anxiety-like behaviors and improving mood regulation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Key Structural Differences and Implications
Substituent Bulk and Lipophilicity: The target compound’s isopropyl-methyl-amino group balances moderate lipophilicity and steric bulk. In contrast, benzyl-containing analogues (e.g., CAS 203047-48-7) exhibit higher lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Stereochemical Variations :
- The (S)-configuration in the target compound is critical for chiral recognition in biological systems. The analogue with (R)-3-substitution (CAS 1401668-19-6) demonstrates how positional isomerism can alter binding kinetics or toxicity profiles .
Backbone Modifications: Replacing butanone with propanone (as in ) shortens the carbon chain, reducing molecular weight by ~63 g/mol. This could affect pharmacokinetics, such as absorption rates or half-life .
Research and Application Insights
- Pharmacological Potential: Piperidine derivatives are frequently explored in drug discovery (e.g., GLP-1 receptor activators for obesity, as seen in ). The target compound’s tertiary amine structure suggests possible activity at amine-binding receptors, though specific studies are lacking in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
